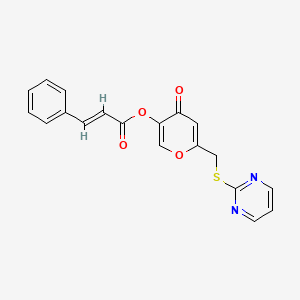

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate

Übersicht

Beschreibung

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a cinnamate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a pyran ring precursor under controlled conditions. The reaction often requires the use of catalysts such as potassium carbonate and solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyrazolo[3,4-d]pyrimidine derivatives

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

- Thioglycoside derivatives

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate is unique due to its combined pyran and pyrimidine structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a versatile scaffold for further functionalization and potential therapeutic applications .

Biologische Aktivität

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl cinnamate , also known as ML221, has garnered attention in recent years for its significant biological activities, particularly as an antagonist of the apelin receptor (APJ). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

ML221 is characterized by the following chemical structure:

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

- Purity : ≥99%

The compound features a pyrimidinylthio group attached to a 4H-pyran backbone, contributing to its unique pharmacological properties.

ML221 functions primarily as an apelin receptor antagonist . It exhibits selective inhibition of the APJ receptor with IC50 values of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating significant selectivity over the angiotensin II type 1 (AT1) receptor by more than 37-fold . This antagonistic action suggests potential applications in conditions where apelin signaling is dysregulated.

Antiproliferative Effects

Research indicates that ML221 inhibits cholangiocarcinoma growth by targeting the apelin/apelin receptor axis, which plays a role in tumor progression . This effect was observed in vitro, highlighting its potential utility in cancer therapy.

Cardiovascular Implications

The apelin/APJ system is crucial in cardiovascular regulation. Studies have shown that antagonizing this pathway can lead to improved outcomes in models of pulmonary arterial hypertension, suggesting that ML221 may have therapeutic implications in cardiovascular diseases .

Toxicology Profile

In toxicity assessments, ML221 demonstrated no adverse effects on human hepatocytes at concentrations exceeding 50 μM, indicating a favorable safety profile for further research and potential therapeutic use .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Maloney et al. (2012) | Discovery of ML221 as a functional antagonist of the APJ receptor; significant selectivity over AT1 receptor. |

| Hall et al. (2017) | Inhibition of cholangiocarcinoma growth via disruption of the apelin/APJ axis. |

| Pawel et al. (2021) | Investigated the anti-apoptotic effects of apelin; implications for understanding ML221's antagonistic effects. |

Eigenschaften

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-16-11-15(13-26-19-20-9-4-10-21-19)24-12-17(16)25-18(23)8-7-14-5-2-1-3-6-14/h1-12H,13H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLUAMIJRTXRHI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815847 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.